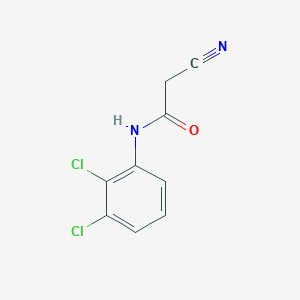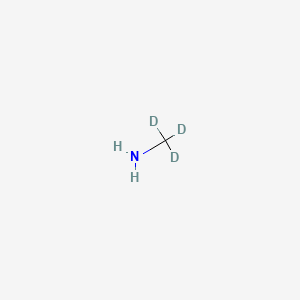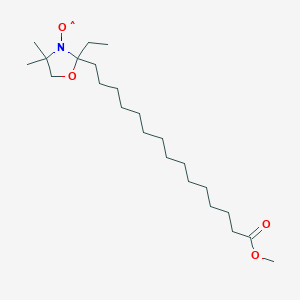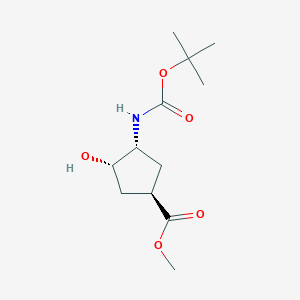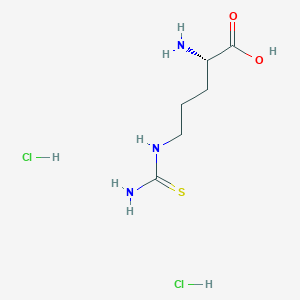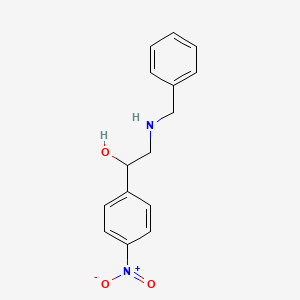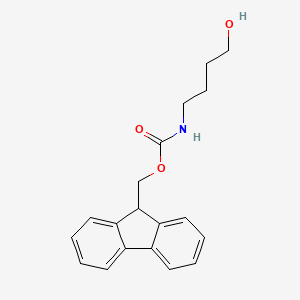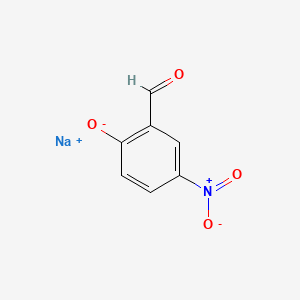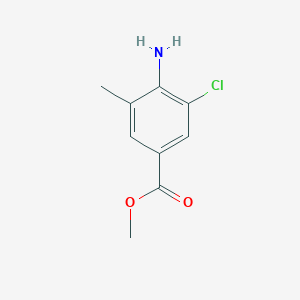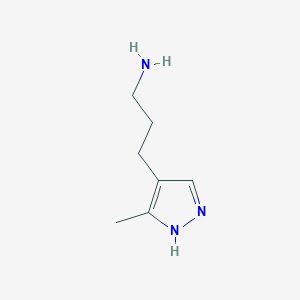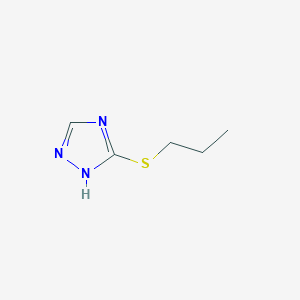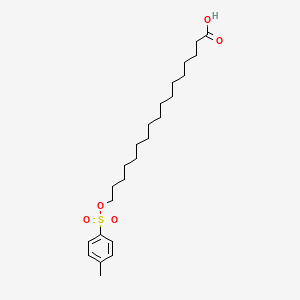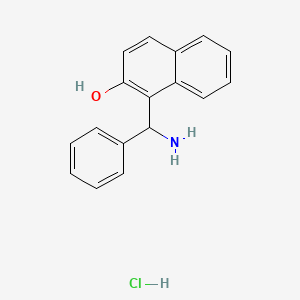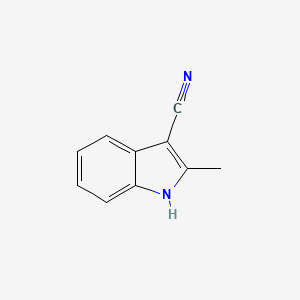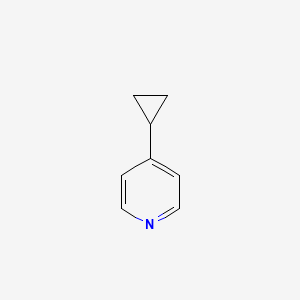
4-Cyclopropylpyridine
Übersicht
Beschreibung
Molecular Structure Analysis
4-Cyclopropylpyridine has a molecular formula of C8H9N . Its average mass is 119.164 Da and its monoisotopic mass is 119.073502 Da . The structure consists of a pyridine ring and a cyclopropyl group.Physical And Chemical Properties Analysis
4-Cyclopropylpyridine has a density of 1.1±0.1 g/cm3, a boiling point of 193.1±9.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . Its enthalpy of vaporization is 41.2±3.0 kJ/mol, and it has a flash point of 91.1±11.4 °C . The index of refraction is 1.571, and the molar refractivity is 36.4±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
4-Cyclopropylpyridine is a chemical compound with the molecular formula C8H9N . It’s a liquid at room temperature and has a molecular weight of 119.17 . It’s used in various fields of scientific research, including chemistry, biology, pharmacology, material science, and environmental science .
In chemistry , 4-Cyclopropylpyridine can undergo electrophilic aromatic substitution reactions, where the cyclopropylpyridine ring can be arylated or alkylated at various positions . It can also participate in heterocycle formation reactions with other reagents that contain reactive functional groups .
In biology , compounds containing the 2-substituted 5-cyclopropylpyridine moiety have been reported as inhibitors of interleukin receptor-associated kinases, type 1a growth hormone secretagogue receptor (GHS-R1a) inverse agonists, and voltage-gated sodium channel blockers .
Grignard Reactions 4-Cyclopropylpyridine can react with Grignard reagents to form various products, depending on the specific reagents and conditions . Grignard reactions are a key tool in organic chemistry, allowing for the formation of new carbon-carbon bonds.
Acylation 4-Cyclopropylpyridine can undergo acylation reactions to introduce acyl groups onto the pyridine ring . This can be useful in the synthesis of a variety of complex organic compounds.
Synthesis of Complex Organic Compounds 4-Cyclopropylpyridine can be used in the synthesis of complex organic compounds . For instance, it can react with Grignard reagents to form various products, depending on the specific reagents and conditions . This is a key tool in organic chemistry, allowing for the formation of new carbon-carbon bonds .
Introduction of Acyl Groups 4-Cyclopropylpyridine can undergo acylation reactions to introduce acyl groups onto the pyridine ring . This can be useful in the synthesis of a variety of complex organic compounds .
Safety And Hazards
4-Cyclopropylpyridine is harmful if swallowed and causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation . In case of contact with eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
4-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-7(1)8-3-5-9-6-4-8/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQVBFDHWAVUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394267 | |
| Record name | 4-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylpyridine | |
CAS RN |
4904-21-6 | |
| Record name | 4-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



